Nα-Boc-Nin-间苯二甲磺酰基-L-色氨酸二环己铵盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

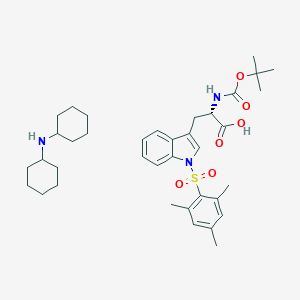

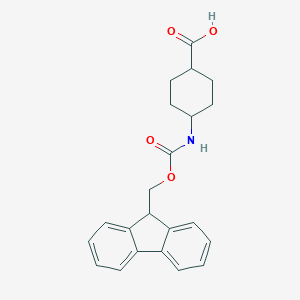

Nalpha-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan dicyclohexylammonium salt (NBMTS) is a significant compound in the field of organic chemistry . It is derived from tryptophan with an alkyl substituent on the nitrogen atom and a sulfonamide group on the β-carbon atom .

Molecular Structure Analysis

The molecular formula of NBMTS is C25H30N2O6S·C12H23N . Its IUPAC name is N-cyclohexylcyclohexanamine; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylindol-3-yl]propanoic acid .Physical And Chemical Properties Analysis

NBMTS is a white to off-white powder . It has a molecular weight of 667.90 and a melting point of 176-182 ºC .科学研究应用

酶抑制

Nα-Boc-Nin-间苯二甲磺酰基-L-色氨酸二环己铵盐在结构上与色氨酸衍生物相关,色氨酸衍生物已被发现是某些酶的竞争性抑制剂。例如,色氨酸衍生物已被证明可以抑制人基质金属蛋白酶催化结构域,这一特性被用于基质金属蛋白酶抑制剂的设计中。Cbz-L-Trp-OH 和 Boc-L-Trp-OH 等色氨酸衍生物表现出显着的抑制活性,突出了相关化合物在酶抑制和药物发现中的潜在效用(Ye 等,1994)。

代谢研究

与 Nα-Boc-Nin-间苯二甲磺酰基-L-色氨酸二环己铵盐在结构上相似的化合物,例如 2-氨基-9H-吡啶并[2,3-b]吲哚 (AαC),一直是代谢研究的重点。例如,大鼠体内 AαC 的代谢揭示了对尿液和粪便中代谢物排泄的重要见解,其中结合代谢物是关注的主要领域。这项研究增强了对普通烹饪过程中形成的杂环胺代谢及其潜在健康影响的理解(Frederiksen & Frandsen, 2004)。

肽合成

Nin-间苯甲磺酰基色氨酸,一种相关化合物,已被用于肽合成中。它在实际肽合成所需的各种条件下稳定,并且可以被特定的酸裂解。该衍生物的效用在胆囊收缩素七肽等肽的合成中得到证实,表明其在生物学重要肽的合成中具有相关性(Fujii 等,1984)。

材料科学

Nα-Boc-Nin-间苯二甲磺酰基-L-色氨酸二环己铵盐等化合物在材料科学中也很重要。例如,叔丁氧羰基 (Boc) 保护的 L-氨基酸已被用于合成具有显着承重、可模塑和自修复特性的低分子量凝胶剂。由于易于合成以及在承压材料和其他应用中的潜在应用,此类材料令人着迷(Sahoo 等,2012)。

作用机制

Mode of Action

Boc-Trp(Mts)-OH DCHA is a Boc-protected amino acid derivative. The Boc group (tert-butoxycarbonyl) is a protective group used in peptide synthesis. It prevents unwanted side reactions by temporarily blocking the reactive sites of the amino acid . The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid . This reveals the free amino group, allowing the amino acid to participate in peptide bond formation.

Action Environment

The action, efficacy, and stability of Boc-Trp(Mts)-OH DCHA can be influenced by various environmental factors. For instance, the pH of the environment can affect the removal of the Boc group. Also, temperature and solvent can impact the stability and reactivity of the compound .

属性

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-(2,4,6-trimethylphenyl)sulfonylindol-3-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O6S.C12H23N/c1-15-11-16(2)22(17(3)12-15)34(31,32)27-14-18(19-9-7-8-10-21(19)27)13-20(23(28)29)26-24(30)33-25(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-12,14,20H,13H2,1-6H3,(H,26,30)(H,28,29);11-13H,1-10H2/t20-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFHJVPFHYDLKGK-BDQAORGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)CC(C(=O)O)NC(=O)OC(C)(C)C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=C(C3=CC=CC=C32)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H53N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583407 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-1-(2,4,6-trimethylbenzene-1-sulfonyl)-L-tryptophan--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nalpha-Boc-Nin-mesitylene-2-sulfonyl-L-tryptophan dicyclohexylammonium salt | |

CAS RN |

92916-48-8 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-1-(2,4,6-trimethylbenzene-1-sulfonyl)-L-tryptophan--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Fmoc-[D]Gly-OH](/img/structure/B558005.png)

![4-[(tert-Butoxycarbonyl)amino]butanoic acid](/img/structure/B558031.png)